4-Chloro-5-methylcoumarin

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Metabolic pathway researchers face persistent challenges with probe cross-reactivity across CYP isoforms, compromising data integrity in drug-drug interaction studies. 4-Chloro-5-methylcoumarin resolves this with unmatched CYP2A6 selectivity. • CYP2A6 inhibition at IC50 51 nM with 588-fold selectivity over CYP2C9, enabling isoform-specific metabolic validation without confounding off-target effects. • Ultrasonic-assisted synthesis delivers 78% yield in 30 min-a 24-fold reduction vs. traditional methods-supporting rapid derivative library generation for accelerated lead optimization. • Crystallographically validated 4-chloro substitution pattern ensures consistent solid-state packing and reproducible biological target engagement, critical for crystal engineering and co-crystal design.

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
Cat. No. B13691929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methylcoumarin
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=O)C=C2Cl
InChIInChI=1S/C10H7ClO2/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
InChIKeyHGZFYHHTBBJUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methylcoumarin: Physicochemical Baseline


4-Chloro-5-methylcoumarin (CAS 71452-26-1; MFCD18450999) is a synthetic coumarin derivative with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol [1]. It belongs to the benzopyrone class of heterocyclic compounds. The compound features a chlorine atom at the 4-position and a methyl group at the 5-position of the coumarin scaffold. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and a functional probe in biochemical studies [2].

4-Chloro-5-methylcoumarin: Analog Substitution Risks


The assumption that coumarin derivatives with similar substitution patterns are functionally interchangeable is contradicted by crystallographic and biochemical evidence. Specifically, the chloro and methyl substituents at the 4- and 5-positions, respectively, are not simply interchangeable in terms of solid-state packing and, by extension, in the selectivity of biological interactions [1]. Substituting 4-chloro-5-methylcoumarin with a close analog, such as a 4-methyl-5-chloro derivative or a different halogenated coumarin, can lead to unpredictable changes in crystal packing, solubility, and biological target engagement [2].

4-Chloro-5-methylcoumarin Head-to-Head Comparisons


CYP2A6 Head-to-Head Inhibition

In a direct head-to-head comparison, 4-chloro-5-methylcoumarin demonstrates a 2.5-fold higher inhibitory potency for human CYP2A6 compared to a structurally similar comparator, as measured by IC50 values in human liver microsomes [1].

Cytochrome P450 Enzyme Inhibition Drug Metabolism

CYP Selectivity vs. Unsubstituted Coumarin

4-Chloro-5-methylcoumarin exhibits a distinct CYP inhibition profile compared to the unsubstituted coumarin baseline, with quantifiable selectivity against CYP2C9 and CYP2E1 [1]. While the unsubstituted coumarin is a broad-spectrum CYP inhibitor, the 4-chloro-5-methyl derivative shows a 588-fold weaker inhibition of CYP2C9 and an 18-fold weaker inhibition of CYP2E1 relative to its potent CYP2A6 inhibition [1].

Cytochrome P450 Isoform Selectivity Drug-Drug Interaction

Non-Interchangeability of Chloro and Methyl Substituents

A crystallographic study has demonstrated that chloro and methyl groups, even when occupying the same position on the coumarin scaffold, are not interchangeable as steering agents in crystal packing [1]. This finding is based on an analysis of 132 chloro-substituted aromatic compounds, which showed that the chloro group directs a specific packing mode, while the methyl group leads to a different arrangement [1].

Crystal Engineering Solid-State Chemistry Photodimerization

Ultrasonic-Assisted Synthesis Efficiency

An ultrasonic-assisted synthetic method for 4-chloro-5-methylcoumarin has been reported, achieving a 78% yield within 30 minutes [1]. This represents a significant improvement over traditional thermal methods, which require up to 12 hours for comparable yields [1].

Synthetic Methodology Reaction Optimization Process Chemistry

4-Chloro-5-methylcoumarin: High-Value Applications


CYP2A6-Mediated Drug Metabolism Studies

The potent and selective CYP2A6 inhibition (IC50 = 51 nM) and 588-fold selectivity over CYP2C9 make 4-chloro-5-methylcoumarin an ideal probe for dissecting CYP2A6-dependent metabolic pathways. It can be used to validate CYP2A6's role in the metabolism of specific drug candidates or to assess the potential for CYP2A6-mediated drug-drug interactions, without significant confounding effects on other major CYP isoforms [1].

Crystal Engineering and Solid-State Photoreactivity

The non-interchangeable role of the 4-chloro substituent as a crystal packing steering agent, as established by Gnanaguru et al., positions 4-chloro-5-methylcoumarin as a critical building block for crystal engineering studies [1]. It is essential for research aimed at controlling solid-state photodimerization, tuning material properties, or designing co-crystals where the chloro group's specific intermolecular interactions are required for a desired packing motif [1].

Efficient Coumarin Library Synthesis

The availability of an ultrasonic-assisted synthetic protocol achieving 78% yield in 30 minutes makes this compound a preferred starting material for the rapid generation of derivative libraries [1]. This 24-fold reduction in reaction time compared to traditional methods significantly accelerates lead optimization campaigns in medicinal chemistry and enables cost-effective, high-throughput synthesis of novel coumarin-based compounds [1].

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